2-fluoro-N,N-bis(2-methylpropyl)benzamide
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Overview
Description
2-Fluoro-N,N-diisobutylbenzamide is an organic compound with the molecular formula C15H22FNO It is a derivative of benzamide, where the hydrogen atom in the benzene ring is substituted by a fluorine atom, and the amide nitrogen is bonded to two isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-diisobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with diisobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-N,N-diisobutylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,N-diisobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a nitrile.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products include nitriles or carboxylic acids.
Reduction: Products include primary amines.
Hydrolysis: Products include 2-fluorobenzoic acid and diisobutylamine.
Scientific Research Applications
2-Fluoro-N,N-diisobutylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N-diisobutylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. The isobutyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N,N-diphenylbenzamide: Similar structure but with phenyl groups instead of isobutyl groups.
N-Fluorobenzenesulfonimide: Contains a fluorine atom and a sulfonimide group, used for direct fluorination and amination of aromatic compounds.
Uniqueness
2-Fluoro-N,N-diisobutylbenzamide is unique due to the presence of both fluorine and isobutyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances its reactivity and binding interactions, while the isobutyl groups influence its solubility and stability. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22FNO |
---|---|
Molecular Weight |
251.34 g/mol |
IUPAC Name |
2-fluoro-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H22FNO/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
POBJREIETHJNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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